PPAR agonist 1

Übersicht

Beschreibung

Peroxisome proliferator-activated receptor agonist 1 is a compound that acts upon the peroxisome proliferator-activated receptor. These receptors are nuclear hormone receptors that play a crucial role in regulating gene expression related to energy metabolism, cellular development, and differentiation. Peroxisome proliferator-activated receptor agonist 1 is used in the treatment of metabolic syndrome, primarily for lowering triglycerides and blood sugar levels .

Vorbereitungsmethoden

The synthesis of peroxisome proliferator-activated receptor agonist 1 involves several steps. The synthetic routes typically include the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Step 1: Enzymatic Resolution

The synthesis starts with the enzymatic resolution of a precursor to obtain the optically pure trihydroxy derivative (6 ). This step ensures the stereochemical purity of the intermediate .

Step 2: Diastereospecific SN2 Reaction

A critical step involves the reaction of phenol 4 with S-2-chloropropionic acid to form a diastereospecific product. The reaction is performed using sodium phenoxide (derived from Na₀) as the base, ensuring stereospecificity. The use of sodium phenoxide facilitates the SN2 mechanism, minimizing epimerization .

Step 3: Ethylation of Derivative 6

The ethylation of 6 is carried out under strictly controlled conditions:

-

Base : Sodium tert-amylate

-

Temperature : −30°C

-

Solvent : DMF

These conditions prevent epimerization at the stereogenic center, ensuring the integrity of the final product .

Reaction Conditions and Stereoselectivity

A comparison of critical reaction parameters is provided in Table 1.

| Parameter | Details | Purpose |

|---|---|---|

| Base | Sodium tert-amylate | Facilitates deprotonation without epimerization |

| Temperature | −30°C | Minimizes side reactions and stabilizes intermediates |

| Solvent | DMF | Enhances reaction efficiency and maintains an anhydrous environment |

| Order of Addition | Sequential addition of reactants to the base | Ensures controlled reaction kinetics |

Purification and Structural Elucidation

The final product undergoes rigorous purification protocols to achieve pharmaceutical-grade purity. Structural elucidation involves advanced analytical techniques (e.g., NMR, HPLC) to confirm stereochemical integrity and molecular identity .

Significance of Stereoselectivity

The synthesis emphasizes stereoselective control due to the importance of the compound’s stereochemistry in its biological activity. The diastereospecific SN2 reaction and controlled ethylation ensure the correct stereochemical configuration, critical for PPAR agonism .

Wissenschaftliche Forschungsanwendungen

Applications in Metabolic Disorders

PPAR agonists are extensively studied for their role in managing metabolic disorders, particularly:

Diabetes Management

PPARγ agonists, such as thiazolidinediones (TZDs), have been shown to enhance insulin sensitivity and improve glycemic control in type 2 diabetes patients. A meta-analysis indicated that these agents significantly reduce fasting blood glucose levels and HbA1c, demonstrating their efficacy in diabetes management .

Obesity Treatment

Research indicates that PPARγ activation promotes adipogenesis and enhances lipid storage, which can be beneficial in obesity management by improving metabolic parameters. Studies have shown that natural product agonists can improve metabolic outcomes in diabetic animal models with fewer side effects compared to synthetic TZDs .

Cardiovascular Health

PPARγ agonists have been linked to cardiovascular benefits through their anti-inflammatory properties and effects on lipid metabolism. For instance, pioglitazone has been shown to reduce palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in macrophages, potentially lowering cardiovascular risk .

Cancer Research

Recent studies suggest that PPARγ agonists may possess antitumor effects across various cancer types. Evidence from in vitro studies indicates that both synthetic and natural PPARγ agonists can inhibit tumor growth by modulating cell cycle regulation and apoptosis pathways .

Neurological Applications

Research has highlighted the role of PPARγ in neuroinflammation and neuroprotection. Agonists like rosiglitazone have been shown to reduce microglial activation and pro-inflammatory cytokine production in models of neuroinflammatory diseases . This suggests potential therapeutic avenues for conditions such as multiple sclerosis or Alzheimer's disease.

Clinical Trials

A series of randomized controlled trials (RCTs) have demonstrated the safety and efficacy of PPAR agonists in patients with primary biliary cholangitis (PBC). These trials reported significant improvements in biochemical markers such as alkaline phosphatase (ALP) levels among patients treated with PPAR agonists compared to placebo .

Animal Models

In animal studies, PPARγ agonists have been shown to mitigate obesity-related complications by improving insulin sensitivity and reducing systemic inflammation. For example, administration of pioglitazone in obese mice resulted in enhanced beta-cell function and prevention of diabetes onset .

Data Table: Summary of Key Findings on PPAR Agonist Applications

Wirkmechanismus

Peroxisome proliferator-activated receptor agonist 1 exerts its effects by binding to the peroxisome proliferator-activated receptor, which then forms a heterodimer with the retinoid X receptorThe molecular targets and pathways involved include genes related to lipid metabolism, glucose homeostasis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Peroxisome proliferator-activated receptor agonist 1 is unique in its high selectivity and potency compared to other similar compounds. Similar compounds include other peroxisome proliferator-activated receptor agonists such as fibrates and thiazolidinediones. These compounds also target peroxisome proliferator-activated receptors but may have different safety profiles and clinical outcomes .

Biologische Aktivität

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. Among the PPAR family, PPARγ is particularly significant due to its role in insulin sensitivity and adipogenesis. This article focuses on the biological activity of PPAR agonist 1, exploring its mechanisms, effects, and potential therapeutic applications.

PPAR agonists, including this compound, primarily exert their effects by binding to PPAR receptors, leading to the activation of transcriptional programs that modulate metabolic processes. The binding of an agonist to PPAR induces a conformational change that allows the receptor to recruit coactivators and initiate gene transcription. This process is crucial for regulating lipid metabolism and glucose homeostasis.

Key Mechanisms Include:

- Alteration of Fatty Acid Metabolism: PPAR agonists enhance the uptake and utilization of nonesterified fatty acids (NEFA) in tissues such as adipose tissue and muscle, thereby improving insulin sensitivity .

- Regulation of Inflammatory Responses: PPARγ activation has been shown to have anti-inflammatory effects, which are beneficial in conditions like obesity and type 2 diabetes .

- Impact on Gene Expression: Agonists can differentially modulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .

Clinical Efficacy

Research indicates that this compound demonstrates significant clinical efficacy in managing conditions such as type 2 diabetes (T2D) and metabolic syndrome. A systematic review highlighted the benefits of adding PPAR agonists to metformin therapy, showing improvements in glycemic control without significant adverse effects .

Table 1: Clinical Outcomes with PPAR Agonist Treatment

| Parameter | Metformin Alone | Metformin + PPAR Agonist | Mean Difference (MD) |

|---|---|---|---|

| HbA1c (%) | Baseline | Reduced | -0.53% (95% CI: -0.67, -0.38) |

| Fasting Insulin (pmol/L) | Baseline | Reduced | -19.83 (95% CI: -29.54, -10.13) |

| HOMA-IR | Baseline | Reduced | -1.26 (95% CI: -2.16, -0.37) |

Case Studies

- Study on Tesaglitazar : A dual PPARα/γ agonist demonstrated improvements in insulin sensitivity and lipid profiles in patients with T2D over a one-year treatment period. Patients exhibited significant reductions in liver steatosis and inflammation .

- Long-term Effects : In a cohort study involving patients treated with pioglitazone (a PPARγ agonist), significant improvements were noted in glycemic control and reduction of cardiovascular risk factors after one year .

Safety Profile

While PPAR agonists provide substantial benefits, they are also associated with certain adverse effects. Notably, some compounds have been linked to weight gain and fluid retention due to their action on adipose tissue . Recent studies emphasize the importance of selective modulation to minimize these side effects while retaining therapeutic efficacy.

Table 2: Adverse Effects Associated with PPAR Agonists

| Adverse Effect | Frequency | Comments |

|---|---|---|

| Weight Gain | Common | Particularly with full agonists |

| Edema | Moderate | Observed with certain dual agonists |

| Cardiovascular Events | Rare | Risk associated with specific agents |

Future Directions

The development of selective PPAR modulators aims to enhance therapeutic efficacy while reducing side effects associated with traditional full agonists. Research continues into identifying compounds that can selectively activate specific PPAR subtypes or modulate their activity through different cofactor interactions .

Eigenschaften

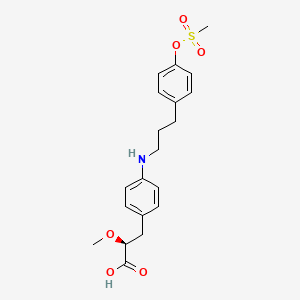

IUPAC Name |

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRCAKXUSHNVLY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.